molecular formula C7H3ClN2O2 B13000767 6-Chloro-3-cyanopicolinic acid CAS No. 1256786-84-1

6-Chloro-3-cyanopicolinic acid

Cat. No.: B13000767
CAS No.: 1256786-84-1
M. Wt: 182.56 g/mol
InChI Key: CUBILUUJPWXTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-cyanopicolinic acid (CAS 53234-56-3) is a chemical compound with the molecular formula C 7 H 3 ClN 2 O 2 and a molecular weight of 182.56 g/mol . It is characterized by a picolinic acid core structure functionalized with both a chloro and a cyano substituent, making it a versatile and valuable intermediate for synthetic organic chemistry . As a multi-functionalized picolinic acid derivative, this compound serves as a key building block in agricultural chemistry research. Picolinic acid scaffolds are recognized as important precursors in the design and synthesis of novel synthetic auxin herbicides . Recent scientific literature demonstrates that researchers are actively designing new herbicidal candidates by using similar chloro- and cyano-substituted picolinic acids as synthetic intermediates . These novel compounds are investigated for their potential to act as potent auxin mimics by targeting specific plant receptors like AFB5 (Auxin Signaling F-Box Protein 5), which can lead to the discovery of herbicides with broader weed control spectra and lower application rates . Researchers can utilize this compound as a critical starting material for constructing more complex molecules, such as pyrazolyl picolinate derivatives, for bioactivity screening . Its distinct functional groups allow for versatile chemical transformations, enabling the exploration of new chemical space in agrochemical discovery. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-cyanopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-2-1-4(3-9)6(10-5)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBILUUJPWXTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259416
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-84-1
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256786-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Chloro 3 Cyanopicolinic Acid and Its Functionalized Derivatives

Synthetic Routes Towards 6-Chloro-3-cyanopicolinic Acid

The synthesis of this compound can be achieved through strategic functionalization of pyridine (B92270) precursors. A primary route involves the modification of a pre-existing picolinic acid framework.

One common strategy begins with 6-chloropicolinic acid as the starting material. evitachem.com The key transformation is the introduction of a cyano group at the 3-position of the pyridine ring. This cyanation step is a critical functionalization that installs the nitrile moiety necessary for subsequent derivatization.

Alternatively, synthetic pathways analogous to those used for similar substituted picolinic acids can be considered. For instance, the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid is accomplished by the oxidation of the corresponding methyl group on 6-chloro-3-fluoro-2-picoline. google.com This process typically employs a strong oxidizing agent like potassium dichromate in the presence of a catalyst system, such as sodium tungstate (B81510) and a phase transfer catalyst, to convert the methyl group to a carboxylic acid. google.com A similar approach could foreseeably be applied to the oxidation of a hypothetical 6-chloro-3-cyano-2-methylpyridine to yield the target acid.

Derivatization and Functionalization Strategies Employing this compound

This compound serves as a valuable building block for a variety of more complex molecules, owing to its multiple reactive sites: the carboxylic acid group, the chloro substituent, and the cyano group.

Acylation Reactions for Amide and Ester Formation

The carboxylic acid moiety of this compound is readily converted into esters and amides through acylation reactions. These transformations typically proceed via a nucleophilic acyl substitution mechanism. studymind.co.uk The carboxylic acid is often first activated to a more reactive intermediate, such as an acyl chloride, to facilitate the reaction with a nucleophile like an alcohol or an amine. savemyexams.comuomustansiriyah.edu.iq

Research on the closely related precursor, 6-chloropicolinic acid, demonstrates the feasibility of these reactions. It can be coupled with various alcohols (e.g., methanol, isopropanol) or amines (e.g., L-alanine methyl ester) to form the corresponding esters and amides. researchgate.net The use of modern coupling agents provides an efficient method for amide bond formation under mild conditions. For example, 6-chloropicolinic acid reacts with amines in the presence of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to produce amides in good yields. ambeed.com These established methods are directly applicable to this compound for the synthesis of its ester and amide derivatives.

The general mechanism for these reactions, particularly when using an acyl chloride intermediate, involves the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion to form the final product. studymind.co.uksavemyexams.com

Table 1: Representative Amide Coupling Reactions with 6-Chloropicolinic Acid

Amine ReactantCoupling AgentBaseSolventConditionsYieldReference
Methyl 2-(2-aminophenyl)acetate hydrochlorideHATUDIPEADMF20°C, 2.5hNot specified ambeed.com
3-Amino-2-chloro-4-methylpyridineHBTUTEADMF70°C, 15h46% ambeed.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the cyano group enhances the electrophilicity of the carbon atom bearing the chlorine, making it a viable site for attack by various nucleophiles.

Studies on related 6-chloropyridine systems have shown that the chlorine atom can be displaced by a range of nucleophiles. For example, the chlorine in 2-amino-3,5-dinitro-6-chloropyridine can be substituted by ammonia (B1221849) or sodium azide. Similarly, various amines have been successfully used to displace the chlorine atom in (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles. This reactivity allows for the introduction of diverse functionalities, such as amino and azido (B1232118) groups, onto the pyridine core.

Ring-Closure Reactions for Heterocyclic System Construction

The bifunctional nature of this compound, possessing both a cyano group and a carboxylic acid, makes it an excellent precursor for the construction of fused heterocyclic systems. A prominent application is in the synthesis of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. journaljpri.comresearchgate.net

A well-documented strategy involves an initial acylation reaction to form an amide, followed by an intramolecular ring-closure. Research on the isomer, 6-chloro-5-cyanopicolinic acid, illustrates this process clearly. It is used as a starting material to synthesize 2,4-diaminopyrido[2,3-d]pyrimidine derivatives through a sequence of acylation and subsequent cyclization reactions. researchgate.net The general principle involves the reaction of the carboxylic acid with a suitable amine, followed by a base- or acid-catalyzed intramolecular cyclization where the newly formed amide nitrogen attacks the cyano group to form the pyrimidine (B1678525) ring. This synthetic strategy is a powerful tool for building molecular complexity from relatively simple starting materials. nih.govbu.edu.eg

Advanced Coupling Reactions in Pyridinecarboxylic Acid Derivative Synthesis

Halogenated pyridine rings are versatile substrates for various transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The 6-chloro substituent on the picolinic acid scaffold can participate in such reactions.

For instance, pyridine carboxylic acid chlorides can undergo efficient palladium-catalyzed cross-coupling reactions with alkylzinc reagents (a form of Negishi coupling) to produce the corresponding ketones. This demonstrates that the chloro-substituent on the pyridine ring can be selectively coupled without affecting the acyl chloride functionality under specific catalytic conditions. Other advanced coupling reactions, such as the Suzuki-Miyaura reaction (using boronic acids) and the Heck reaction (using alkenes), are also widely employed for the functionalization of halopyridines, indicating that this compound could be a suitable substrate for these powerful synthetic methods.

Catalytic Approaches in the Synthesis of Picolinate (B1231196) and Picolinic Acid Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several innovative catalytic approaches have been developed for the synthesis of picolinic acids and their ester derivatives (picolinates).

One notable method is a multi-component reaction that utilizes a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, to produce a variety of picolinate and picolinic acid derivatives. This one-pot synthesis involves the reaction of components like an alpha-keto ester, ammonium (B1175870) acetate (B1210297), malononitrile (B47326), and various aldehydes. The catalyst facilitates the reaction sequence under ambient temperature, showcasing a significant advancement in sustainable chemistry.

Another approach involves biocatalysis. The enzyme Catechol 2,3-dioxygenase (C23O) has been used to catalyze the synthesis of picolinic acid derivatives from corresponding catechol precursors. The enzyme cleaves the catechol ring to form 2-hydroxymuconic semialdehyde, which then undergoes a non-enzymatic cyclization in the presence of ammonia to yield the picolinic acid. This method has been successfully applied to produce derivatives such as 5-chloropicolinic acid.

Furthermore, picolinate-directed C–H functionalization represents a cutting-edge strategy. An iron-based catalyst (FeCl₃) can mediate the meta-selective amination of aromatic picolinates. This reaction highlights the use of the picolinate group as a directing group to achieve regioselective functionalization at a remote C-H bond, offering a powerful tool for late-stage modification of complex molecules. msu.edu

Table 2: Catalytic Systems for Picolinic Acid/Picolinate Synthesis

Catalyst TypeSpecific CatalystReaction TypeKey ReactantsReference
Heterogeneous MOFUiO-66(Zr)-N(CH₂PO₃H₂)₂Multi-component Reactionα-keto ester, ammonium acetate, malononitrile, aldehyde evitachem.com
Enzyme (Biocatalyst)Catechol 2,3-dioxygenaseOxidative Cleavage/CyclizationCatechol derivatives, ammonia nih.gov
Homogeneous MetalFeCl₃C-H AminationAromatic picolinates msu.edu

Heterogeneous Catalysis in Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing waste and simplifying purification processes. The use of heterogeneous catalysts in MCRs is particularly advantageous as it allows for easy separation and recycling of the catalyst, contributing to more sustainable and cost-effective chemical production. rsc.orgmdpi.com

A notable example in the synthesis of functionalized picolinic acid derivatives is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, in a multi-component reaction. nih.govrsc.orgresearchgate.net This reaction involves the condensation of an aldehyde, malononitrile, ammonium acetate, and a 2-oxoalkanoate to produce highly substituted picolinate derivatives. The catalyst, a zirconium-based Metal-Organic Framework functionalized with phosphonic acid groups, demonstrates high efficiency and can be readily recovered and reused. nih.govrsc.orgresearchgate.net

The proposed mechanism for this reaction highlights the role of the heterogeneous catalyst in facilitating several key steps. The acidic sites on the catalyst are believed to activate the reactants, promoting the initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by the addition of the enolate of the 2-oxoalkanoate and subsequent cyclization with ammonium acetate to form the pyridine ring. The final step involves an anomeric-based oxidation to yield the picolinate product. rsc.org

The versatility of this approach allows for the synthesis of a diverse library of picolinic acid derivatives by varying the starting aldehyde. The reaction proceeds under mild conditions, often at ambient temperature, with good to excellent yields, showcasing the potential of heterogeneous catalysis in the efficient construction of complex picolinates. rsc.org

Table 1: Performance of Various Catalysts in the Synthesis of Picolinate Derivatives

This interactive table summarizes the effectiveness of different catalysts in the model reaction for synthesizing picolinate derivatives. Users can sort the data by catalyst type, yield, and reaction time to compare their performance.

CatalystCatalyst TypeYield (%)Reaction Time (h)
UiO-66(Zr)-N(CH₂PO₃H₂)₂Heterogeneous (MOF)951.5
p-TSAHomogeneous (Acid)755
DABCOHomogeneous (Base)608
No Catalyst-1024
Data sourced from a study on the synthesis of picolinate and picolinic acid derivatives. rsc.org

Application of Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites, such as metal nodes and functionalized organic linkers. d-nb.infospringerprofessional.de Their crystalline and porous nature makes them particularly suitable for catalyzing a wide range of organic transformations, including those relevant to the synthesis of picolinic acid derivatives. d-nb.info

In the context of synthesizing functionalized picolinates, the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst exemplifies the potential of MOFs. nih.govrsc.orgresearchgate.net The UiO-66 architecture is known for its exceptional thermal and chemical stability, which is a crucial attribute for a reusable catalyst. mdpi.com The functionalization of the UiO-66(Zr)-NH₂ precursor with phosphonic acid groups introduces Brønsted acidic sites, which are key to catalyzing the multi-component reaction for picolinate synthesis. nih.govrsc.orgresearchgate.net

The synthesis of this functionalized MOF involves a post-synthetic modification approach. First, the parent UiO-66(Zr)-NH₂ is synthesized. Subsequently, a mixture of formaldehyde (B43269) and phosphorous acid is reacted with the amino groups on the organic linkers to introduce the N-(phosphonomethyl) functionalities. rsc.org This method allows for the precise installation of catalytic sites within the robust MOF structure.

The performance of UiO-66(Zr)-N(CH₂PO₃H₂)₂ in the synthesis of a variety of picolinate derivatives from different aldehydes has been systematically evaluated. The catalyst consistently provides high yields and can be recycled multiple times without a significant loss in activity, underscoring the benefits of using MOFs as stable and efficient heterogeneous catalysts. rsc.org

Table 2: Synthesis of Various Picolinate Derivatives using UiO-66(Zr)-N(CH₂PO₃H₂)₂ Catalyst

This interactive table showcases the versatility of the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst in synthesizing a range of picolinate derivatives from different starting aldehydes. Users can explore the product yields for various substitutions.

AldehydeProductYield (%)
4-ChlorobenzaldehydeEthyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-methylnicotinate95
BenzaldehydeEthyl 6-amino-5-cyano-2-methyl-4-phenylnicotinate92
4-MethoxybenzaldehydeEthyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinate90
4-NitrobenzaldehydeEthyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-methylnicotinate88
Data adapted from research on the catalytic synthesis of picolinate derivatives. rsc.org

Strategic Considerations for Scalable Synthesis in Academic and Industrial Research

The transition of a synthetic route from a laboratory setting to a larger, industrial scale presents numerous challenges that require careful strategic planning. Key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.

Another crucial aspect of scalable synthesis is the choice of reagents and reaction conditions to ensure safety and feasibility at a larger scale. For example, oxidation reactions using potassium permanganate (B83412) in a microwave reactor are not practical for kilogram-scale production. nih.gov In the synthesis of a bipyridinyl carboxylic acid intermediate, an alternative oxidation method using selenium dioxide in pyridine was developed. nih.gov While selenium dioxide is toxic, the reaction conditions were optimized to be controllable and scalable, providing a viable path to the desired product on a large scale. The development of such alternative routes is a common theme in process chemistry, where the initial "discovery" synthesis is often replaced by a more practical and economical "manufacturing" synthesis.

Furthermore, the development of continuous flow processes can offer significant advantages for scalability, safety, and efficiency. For example, the in-situ generation of hazardous reagents like peracetic acid in a flow system, which is then directly used in a manganese-catalyzed epoxidation, mitigates the risks associated with storage and handling of the reactive oxidant. acs.org This approach not only enhances safety but can also improve reaction control and product consistency, making it an attractive strategy for the industrial production of fine chemicals derived from picolinic acids.

Role of 6 Chloro 3 Cyanopicolinic Acid As a Precursor in Diverse Synthetic Applications

Intermediate in the Synthesis of Pharmaceutical Research Compounds

6-Chloro-3-cyanopicolinic acid is recognized as a useful intermediate in medicinal chemistry for the synthesis of new, biologically active compounds. researchgate.net Its structure is a component of more complex molecules designed for pharmaceutical research. The presence of the carboxylic acid, chloro, and cyano groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for investigation in drug discovery programs. researchgate.net

Precursor for Agrochemical Research Intermediates

In addition to its role in pharmaceutical research, this compound is a precursor for intermediates used in the development of novel agrochemicals. cymitquimica.com The pyridinecarboxylic acid moiety is a feature found in numerous herbicidal and pesticidal compounds. The specific substitution pattern of this molecule offers a unique starting point for the synthesis of new active ingredients in crop protection research. cymitquimica.com

Building Block for Novel Heterocyclic Architectures

The creation of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. While this compound possesses the requisite functional groups to act as a building block for such structures, specific, documented research outlining its direct conversion into the following complex architectures is limited in available literature. The synthesis of related structures often proceeds through different precursors or isomers.

Synthesis of Quinazoline (B50416) Derivatives for Research

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, making them important targets in anticancer research. nih.gov Typically, their synthesis involves the cyclization of anthranilic acid derivatives. google.com Although the structural elements of this compound suggest its potential utility in forming related nitrogenous fused rings, direct synthetic routes to quinazolines using this specific precursor are not detailed in the surveyed scientific patents and articles. Research on a related isomer, 6-chloro-5-cyanopicolinic acid, has shown its use in creating 2,4-diaminoquinazoline derivatives, highlighting the potential of this class of compounds in heterocyclic synthesis. researchgate.net

Formation of Pyrido[2,3-d]pyrimidine Scaffolds for Research

Pyrido[2,3-d]pyrimidines, another class of privileged heterocyclic scaffolds, are of significant interest due to their structural similarity to the purine (B94841) bases of DNA and RNA. mdpi.com This has led to their development as inhibitors of various enzymes, including kinases. nih.gov Common synthetic strategies for this scaffold involve the condensation of 6-aminouracil (B15529) derivatives with aldehydes and malononitrile (B47326) or building from a pre-formed pyrimidine (B1678525) ring. mdpi.comscirp.org While this compound is a plausible starting material for constructing such fused pyridine-pyrimidine systems, specific methodologies detailing this transformation are not readily found. Notably, the related compound 6-chloro-5-cyanopicolinic acid has been successfully used to synthesize 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.net

Integration into Quinolinone Derivative Synthesis Pathways

Quinolinone and its derivatives are core structures in many natural products and pharmacologically active molecules. rsc.org Established synthetic methods, such as the Knorr and Friedländer syntheses, typically utilize aniline-based precursors to construct the quinolinone skeleton. rsc.org While the functional groups on this compound could theoretically be manipulated to participate in cyclization reactions to form quinolinone-like structures, documented pathways for this specific integration could not be identified in the reviewed literature.

Contribution to the Synthesis of Fused Heterocyclic Systems (e.g., Triazolo Phthalazines in related research)

The synthesis of complex, multi-ring fused heterocyclic systems is an active area of organic chemistry, driven by the search for novel therapeutic agents and functional materials. nih.govsioc-journal.cn The synthesis of triazolo-phthalazines, for instance, has been reported from precursors like o-azidobenzonitriles which undergo cyclization. researchgate.net Despite the versatility of this compound as a building block, its specific application in the synthesis of triazolo-phthalazines or similarly complex fused systems is not described in the available research.

Development of Ligands for Coordination Chemistry Research

The compound this compound serves as a versatile precursor in the synthesis of specialized ligands for coordination chemistry. Its structure, featuring a pyridine (B92270) ring with carboxylic acid, chloro, and cyano functional groups, offers multiple reactive sites for modification. This allows for the systematic design of polydentate ligands capable of forming stable complexes with a variety of metal ions. researchgate.netnih.gov

The strategic placement of the nitrogen atom within the pyridine ring and the adjacent carboxylic acid group creates a bidentate N,O-chelating unit, a common feature in picolinic acid-based ligands known to form stable complexes with numerous metal ions. researchgate.netnih.govajol.info The true synthetic versatility, however, comes from the chloro and cyano substituents. The electron-withdrawing properties of these groups influence the electronic character of the pyridine ring, while also providing handles for further chemical transformations to build more complex, multidentate ligand architectures.

Researchers can exploit these functional groups to develop ligands with specific properties. For instance, the chloro group can be substituted through nucleophilic substitution reactions, allowing for the attachment of additional coordinating groups. Similarly, the cyano group can be hydrolyzed or otherwise converted to introduce different functionalities. This adaptability makes this compound a valuable starting material for creating ligands tailored for applications in areas such as catalysis, materials science, and biomedical imaging. nih.gov

A study on picolinic acid derivatives highlights their extensive use as pendant arms in ligands for metal ion complexation. nih.gov The introduction of specific substituents, such as those present in this compound, can induce significant changes in both the molecular structure and the crystal packing of the final metal complexes. researchgate.netnih.gov This structural control is crucial for tuning the electronic, magnetic, and photophysical properties of the coordination compounds. ajol.info For example, a pyrazole-based ligand derived from a substituted picolinic acid, 3-chloro-6-(3,5-dimethy-1-yl)picolinic acid, was used to synthesize copper(II), cadmium(II), and lead(II) complexes, which self-assembled into three-dimensional supramolecular structures through hydrogen bonding and π–π interactions. tandfonline.com

The following table summarizes research findings on ligands derived from related picolinic acid precursors, illustrating the principles applicable to this compound derivatives in coordination chemistry.

Precursor/Ligand FamilyMetal Ion(s)Resulting Complex TypeKey Research Findings
Picolinic Acid DerivativesGeneral Metal IonsStable Metal ComplexesStructural and electronic characteristics are versatile for forming stable complexes. Substituents induce changes in molecular structure and crystal packing. researchgate.netnih.gov
Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid)Co(II), Ni(II), Zn(II), Cd(II)Mononuclear ComplexesActs as a versatile multidentate ligand forming stable complexes with interesting topologies and physical properties like photoluminescence. ajol.info
3-chloro-6-(3,5-dimethy-1-yl)picolinic acidCu(II), Cd(II), Pb(II)3-D Supramolecular ArchitecturesComplexes are connected through hydrogen bonds and aromatic π–π interactions. tandfonline.com
6-Ethynylpicolinic acidTransition MetalsCoordination ComplexesCan act as a ligand to form complexes useful in developing catalysts.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 6 Chloro 3 Cyanopicolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 6-chloro-3-cyanopicolinic acid, two distinct signals are expected for the aromatic protons on the pyridine (B92270) ring. These protons, located at positions 4 and 5, would appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chloro, cyano, and carboxylic acid groups would significantly influence their chemical shifts, pushing them downfield, typically in the range of 7.5 to 8.5 ppm. nih.gov The carboxylic acid proton itself would present as a broad singlet at a much lower field, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on established chemical shift principles for pyridine derivatives.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-48.0 - 8.5Doublet (d)
H-57.6 - 8.1Doublet (d)
-COOH> 10Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated. The carbon of the carboxylic acid group (C=O) is typically found in the 160-170 ppm region. The carbon of the cyano group (-C≡N) usually appears around 115-120 ppm. rsc.org The five carbons of the pyridine ring would have chemical shifts spread over a wide range (approximately 120-155 ppm), influenced by the attached substituents. The carbon bearing the chlorine (C-6) and the carbons adjacent to the nitrogen and other electron-withdrawing groups (C-2, C-3) would be particularly deshielded. rsc.orgbldpharm.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on established chemical shift principles for substituted pyridines.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3110 - 115
C-4140 - 145
C-5125 - 130
C-6152 - 156
-COOH163 - 168
-C≡N116 - 119

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them with a mass spectrometer. nih.gov For a pure sample of this compound (molecular weight 182.56 g/mol ), LC-MS analysis would confirm its purity and molecular weight. evitachem.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a mass-to-charge ratio (m/z) corresponding to the loss of a proton. High-resolution mass spectrometry could confirm the elemental composition, C₇H₃ClN₂O₂.

The fragmentation pattern in tandem MS (MS/MS) would be characteristic. Common fragmentation pathways for such carboxylic acids include the loss of CO₂ (44 Da) from the carboxyl group. nih.gov Other potential fragmentations could involve the loss of the cyano group or chlorine atom, providing further structural confirmation.

Table 3: Predicted LC-MS Fragmentation Data for this compound This table is based on common fragmentation patterns of aromatic carboxylic acids.

IonPredicted m/zDescription
[M-H]⁻181.98Deprotonated molecular ion
[M-H-CO₂]⁻137.98Loss of carbon dioxide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent method for identifying the functional groups present in a compound.

For this compound, the IR spectrum would display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, a hallmark feature broadened by hydrogen bonding. A sharp, intense peak for the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1730 cm⁻¹. The presence of the cyano group (-C≡N) would be confirmed by a sharp, medium-intensity absorption band in the 2220-2260 cm⁻¹ region. Additionally, C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range, and various C-C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound This table is based on standard IR correlation charts.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carbonyl)1700 - 1730Strong
C≡N (Cyano)2220 - 2260Medium, Sharp
C-C, C-N (Aromatic Ring)1400 - 1600Medium to Strong
C-Cl (Chloro)600 - 800Medium to Strong

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis (particularly for catalytic studies)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nm of a material's surface. researchgate.netmdpi.com This makes it exceptionally valuable in catalytic studies, where the surface chemistry of a catalyst dictates its activity and selectivity. mdpi.com

In research involving this compound, particularly when it or its derivatives are used as ligands or modifiers for heterogeneous catalysts, XPS provides critical insights. rsc.orgnih.gov For instance, when this molecule is adsorbed onto a metal catalyst surface (e.g., copper, silver, or palladium), XPS can confirm its presence and reveal the nature of its interaction with the catalyst. rsc.orgnih.govresearchgate.net

Principle and Application in Catalysis: The analysis involves irradiating the sample with a beam of X-rays while measuring the kinetic energy of electrons that are ejected from the material. The binding energy of these core-level electrons is unique to each element and is sensitive to the local chemical environment, an effect known as the "chemical shift." researchgate.net

In a catalytic context, researchers would use XPS to:

Confirm Surface Composition: Identify the presence of all expected elements on the catalyst surface: Carbon (C), Nitrogen (N), Oxygen (O), Chlorine (Cl), and the catalyst metal itself. nih.gov

Determine Chemical States: By analyzing high-resolution spectra of individual elements, one can determine their oxidation states and bonding environments. For example, the N 1s spectrum can distinguish between the nitrogen in the pyridine ring and the nitrile (-C≡N) group. researchgate.netaip.org It can also show how the nitrogen atom coordinates with the metal center of the catalyst.

Analyze Surface Interactions: The binding energies of the catalyst's metal core levels (e.g., Cu 2p, Ag 3d) can shift upon adsorption of the picolinic acid derivative, indicating charge transfer between the molecule and the surface, which is a key aspect of catalytic activity. researchgate.netresearchgate.net Similarly, shifts in the C 1s, N 1s, O 1s, and Cl 2p peaks of the adsorbate provide information on which parts of the molecule are most involved in the surface bonding. aip.orgresearchgate.net

Detailed Research Findings: While specific XPS studies on this compound are not extensively published, analysis of related pyridine-based systems on catalysts provides a clear framework for expected results. rsc.orgresearchgate.netaip.org A hypothetical XPS analysis of this compound adsorbed on a copper catalyst would involve acquiring a survey scan to identify all elements, followed by high-resolution scans for the C 1s, N 1s, O 1s, Cl 2p, and Cu 2p regions.

The deconvolution of these high-resolution peaks would yield distinct components corresponding to the different functional groups. For instance, the C 1s spectrum would be resolved into peaks for C-C/C-H in the pyridine ring, C-Cl, C-COOH, and C-CN. The N 1s spectrum would show components for the pyridine nitrogen and the nitrile nitrogen, with their binding energies indicating their interaction with the copper surface.

Table 1: Representative Binding Energies from XPS Analysis

This table illustrates the expected binding energy (BE) ranges for the core-level electrons of elements in this compound, based on data from similar structures and functional groups.

Element (Core Level)Functional GroupExpected Binding Energy (eV) RangeSignificance in Catalytic Studies
C 1s Pyridine Ring (C-C, C-H)284.5 - 285.0Reference for charge correction; changes indicate ring interactions.
C-Cl286.0 - 287.0Confirms the presence and integrity of the chloro-substituent.
C-CN (Nitrile)286.5 - 287.5Monitors the electronic state of the cyano group.
C-COOH (Carboxyl)288.5 - 289.5Tracks the involvement of the carboxylic acid in surface binding.
N 1s Pyridine Ring399.0 - 400.5A shift to higher BE indicates coordination with a metal cation.
Nitrile (-C≡N)398.5 - 399.5Distinguishes nitrile nitrogen from pyridine nitrogen.
O 1s Carboxyl (C=O)531.5 - 532.5Differentiates between protonated and deprotonated states.
Carboxyl (C-OH)533.0 - 534.0Changes upon deprotonation and coordination to the metal surface.
Cl 2p C-Cl (on Pyridine)200.0 - 201.0 (2p₃/₂)Confirms the covalent C-Cl bond and its stability during catalysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying each component in a mixture. openaccessjournals.comresearchgate.net It is widely used in the pharmaceutical and chemical industries for quality control, purity determination, and quantitative analysis due to its high resolution, accuracy, and reproducibility. openaccessjournals.comresearchgate.net For a compound like this compound, HPLC is the standard method to assess its purity after synthesis and purification. avantorsciences.commdpi.com

Principle and Application: HPLC operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). ijrpr.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. openaccessjournals.com

For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. chromatographyonline.com

Stationary Phase: A non-polar C18 (octadecylsilyl) column is a common choice, where the silica-based packing material is modified with C18 alkyl chains. chromatographyonline.com

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. chromatographyonline.com The pH of the aqueous portion is often adjusted with an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to control the ionization state of the acidic picolinic acid, ensuring sharp, symmetrical peaks. elementlabsolutions.comhplc.eu

Detection: A UV detector is commonly used, as the pyridine ring and conjugated system of the molecule absorb UV light at a characteristic wavelength (e.g., around 220-280 nm). chromatographyonline.com

Detailed Research Findings: The goal of an HPLC analysis for this compound is to develop a method that can separate the main compound from any starting materials, by-products, or degradation products. The result is a chromatogram, a plot of detector response versus time. The time at which a specific analyte elutes is called its retention time, and the area under its peak is proportional to its concentration. jasco-global.com

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com For quantitative analysis, a calibration curve is first generated by running standards of known concentrations. jasco-global.com The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve. Published studies on related picolinic acid derivatives report purities exceeding 98-99% as determined by HPLC. avantorsciences.commdpi.com

Table 2: Typical HPLC Method Parameters for Purity Analysis

This table outlines a representative set of conditions for an RP-HPLC method suitable for the analysis of this compound.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress ionization of the carboxyl group, ensuring good peak shape. hplc.eu
Mobile Phase B AcetonitrileCommon organic modifier for adjusting elution strength.
Gradient 5% B to 95% B over 20 minA gradient elution is effective for separating components with a range of polarities. chromatographyonline.com
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmWavelength where the aromatic and cyano-substituted pyridine ring exhibits strong absorbance.
Injection Volume 10 µLStandard volume for analytical HPLC.

Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Cyanopicolinic Acid Reactivity and Properties

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For picolinic acid derivatives, including 6-chloro-3-cyanopicolinic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine ground state geometries, dipole moments, and polarizability. These calculations reveal how the electron-withdrawing nature of the chlorine and cyano groups influences the electron distribution within the pyridine (B92270) ring and the acidity of the carboxylic acid group.

The calculated physicochemical properties of 6-chloro-5-cyanopicolinic acid, a closely related isomer, highlight the impact of substituent placement on molecular characteristics. ambeed.com For instance, moving the chlorine atom from position 3 to 6 can alter the aromatic electron withdrawal, thereby affecting the molecule's reactivity in chemical reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Computed Physicochemical Properties of a Related Isomer, 6-Chloro-5-cyanopicolinic acid

PropertyValue
Heavy Atom Count12
Aromatic Heavy Atom Count6
Fraction Csp30.0
Rotatable Bond Count1
H-bond Acceptor Count4.0
H-bond Donor Count1.0
Molar Refractivity40.92
Topological Polar Surface Area (TPSA)77.96 Ų
Data sourced from computational analysis of 6-chloro-5-cyanopicolinic acid. ambeed.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in predicting and understanding the mechanisms of chemical reactions. rsc.org These methods can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. rsc.orgresearchgate.net For derivatives of this compound, these calculations can be used to explore synthetic routes and predict the feasibility of different chemical transformations. rsc.org For example, understanding the mechanism of nucleophilic aromatic substitution on the pyridine ring is crucial for synthesizing new derivatives. acs.org Quantum calculations can help predict the most likely site of substitution and the reaction conditions required. rsc.org

In the broader context of organic synthesis, quantum chemical calculations have proven invaluable for predicting unknown reactions and guiding catalyst design, thereby accelerating the discovery of new synthetic methodologies. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, tracking the movements of atoms and molecules over time. researchgate.net This technique is particularly useful for studying the conformational flexibility of molecules like this compound and its derivatives. researchgate.net By simulating the molecule in different environments, such as in solution or bound to a protein, MD can reveal the preferred conformations and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

MD simulations are frequently employed in computational biology to investigate protein-ligand interactions, the effects of mutations, and protein folding. researchgate.net For a molecule like this compound, which may serve as a building block for bioactive compounds, MD simulations can help understand how it or its derivatives interact with biological targets. researchgate.netnih.gov These simulations can provide insights into the stability of the ligand-protein complex and identify key interacting residues. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling of Derived Compounds

Structure-Activity Relationship (SAR) modeling is a key component of drug discovery and materials science. It involves correlating the chemical structure of a compound with its biological activity or physical properties. For derivatives of this compound, SAR studies can help identify the structural features that are essential for a desired activity. For instance, in the development of inhibitors for a particular enzyme, SAR would involve synthesizing a series of derivatives with systematic modifications to the this compound scaffold and then testing their inhibitory potency.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), can be used to build mathematical models that predict the activity of new, unsynthesized compounds. mdpi.com This approach can significantly streamline the optimization process by prioritizing the synthesis of the most promising candidates.

In Silico Screening and Ligand-Based Design Approaches in Research

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. mdpi.comchemrxiv.org This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

For research involving this compound, ligand-based design could be employed if other molecules with a similar picolinic acid core are known to be active. mdpi.com By identifying the common pharmacophoric features, new derivatives of this compound could be designed to enhance these features. Virtual screening of compound libraries could also identify derivatives of this compound as potential hits for a variety of biological targets. chemrxiv.orgnih.gov These computational hits would then be synthesized and tested experimentally to validate the in silico predictions.

Exploration of Biological Applications of 6 Chloro 3 Cyanopicolinic Acid Derivatives in Academic Research

Synthesis of Compounds Investigated for Anti-proliferative Activity in Research Models

The versatile chemical scaffold of 6-chloro-3-cyanopicolinic acid has served as a valuable starting point for the synthesis of novel compounds with potential anti-proliferative properties. Researchers have explored its utility in creating a diverse range of derivatives, including 2,4-diaminoquinazolines and 2,4-diaminopyrido[2,3-d]pyrimidines. researchgate.netresearchgate.netsioc-journal.cn The synthesis process typically involves an acylation reaction followed by a ring-closure reaction. researchgate.netresearchgate.netsioc-journal.cn While the reaction yields with other starting acids in these studies were generally above 65%, the use of this compound resulted in lower yields. researchgate.netresearchgate.netsioc-journal.cn

Despite the synthetic challenges, the resulting compounds have shown promise in preclinical evaluations. For instance, certain nitrogen mustard-linked chalcones derived from this scaffold exhibited potent anti-proliferative activities against selected tumor cells. researchgate.netsioc-journal.cn Specifically, compounds designated as 4c, 4d, 4e, and 4f demonstrated greater inhibitory activity against K562 (human leukemia) and HepG2 (human liver cancer) cell lines than the established anticancer drug 5-fluorouracil. sioc-journal.cnresearchgate.netsioc-journal.cn Further research into amide derivatives of thiazolo[5,4-d]pyrimidines, also synthesized from this compound, revealed that several of these compounds displayed moderate to excellent cytotoxic effects against various human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cells. researchgate.net In some cases, the activity of these derivatives surpassed that of the positive control, etoposide. researchgate.net

The anti-proliferative potential of derivatives is not limited to these specific examples. Research on usnic acid derivatives has also shown that some synthesized compounds are more active than the parent compound in inhibiting the survival of various cancer cell lines in a dose- and time-dependent manner. nih.gov These findings underscore the importance of this compound as a key building block in the ongoing search for new and effective anti-cancer agents. nih.govmdpi.com

Table of Research Findings on Anti-proliferative Activity
Derivative ClassStarting MaterialCancer Cell LinesKey Findings
Nitrogen Mustard-Linked ChalconesThis compoundK562 (Leukemia), HepG2 (Liver)Compounds 4c, 4d, 4e, and 4f showed higher potency than 5-fluorouracil. sioc-journal.cnresearchgate.netsioc-journal.cn
Amide derivatives of Thiazolo[5,4-d]pyrimidinesThis compoundPC3 & DU-145 (Prostate), A549 (Lung), MCF-7 (Breast)Several compounds exhibited moderate to excellent activity, some surpassing etoposide. researchgate.net
Usnic Acid DerivativesUsnic AcidMCF-7 (Breast), PC-3 (Prostate), HeLa (Cervical)Some derivatives were more active than the parent compound, inhibiting cell survival. nih.gov

Development of Derivatives as Potential Inhibitors for Protein Targets (e.g., BCL6) in Chemical Biology Studies

The B-cell lymphoma 6 (BCL6) protein is a key transcriptional repressor crucial for the formation of germinal centers, and its dysregulation is implicated in the development of diffuse large B-cell lymphoma (DLBCL). nih.govacs.orgnih.govepo.org Consequently, inhibiting the interaction between BCL6 and its corepressors has emerged as a promising therapeutic strategy. acs.orgnih.gov this compound has been utilized in the synthesis of small molecule inhibitors targeting the BCL6 BTB domain, which is responsible for recruiting corepressor proteins. nih.govacs.orgepo.org

One synthetic route involves the nucleophilic aromatic substitution of 4,6-dichloro-5-cyanopicolinic acid with various amine-containing scaffolds. nih.gov This approach has led to the development of quinolinone-based BCL6 inhibitors. nih.gov For example, a series of N1-substituted quinolinone compounds were synthesized where the final step involved this substitution reaction. nih.gov The goal of these chemical biology studies is to optimize the potency and drug-like properties of these inhibitors. For instance, researchers have focused on improving cellular activity and membrane permeability, which are critical for therapeutic efficacy. nih.gov

The development of these inhibitors is part of a broader effort to create novel anticancer agents against DLBCL. nih.gov While there are currently no clinically approved BCL6 inhibitors, the ongoing research, which includes the use of this compound derivatives, holds potential for the future of lymphoma therapies. nih.gov

Table of BCL6 Inhibitor Development
Inhibitor ClassSynthetic StrategyProtein TargetTherapeutic Goal
Quinolinone DerivativesNucleophilic aromatic substitution with 4,6-dichloro-5-cyanopicolinic acidBCL6 BTB domainDisrupt BCL6-corepressor interaction for DLBCL treatment. nih.govacs.orgnih.gov

Precursors for Compounds Explored as Antitumor Agents in Preclinical Research

The utility of this compound as a precursor extends to the synthesis of various compounds with potential antitumor activity, which are then evaluated in preclinical research settings. researchgate.netresearchgate.netnih.gov The structural features of this molecule, particularly the presence of chlorine and cyano groups on a pyridine (B92270) ring, make it a versatile starting material for creating diverse chemical libraries. nih.gov

For example, it has been used to synthesize 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.netsioc-journal.cnsioc-journal.cn The synthesis involves a straightforward two-step process of acylation and ring-closure. researchgate.netsioc-journal.cnsioc-journal.cn The resulting compounds have been subjected to in vitro antitumor activity screening using methods like the MTT assay. sioc-journal.cnsioc-journal.cn

Research has shown that some of these derivatives exhibit significant inhibitory effects on the proliferation of various cancer cell lines. researchgate.netsioc-journal.cn Notably, certain compounds demonstrated superior activity against human leukemia (K562) and liver cancer (HepG2) cells when compared to the standard chemotherapeutic agent, 5-fluorouracil. sioc-journal.cnsioc-journal.cn These promising preclinical findings highlight the importance of this compound as a foundational molecule in the discovery and development of novel anticancer drug candidates. nih.govoatext.com

Table of Preclinical Antitumor Agent Research
PrecursorDerivative ClassAntitumor Activity EvaluationKey Findings
This compound2,4-Diaminoquinazolines, 2,4-Diaminopyrido[2,3-d]pyrimidinesIn vitro MTT assaySome derivatives showed potent inhibition of K562 and HepG2 cancer cell proliferation, exceeding the efficacy of 5-fluorouracil. sioc-journal.cnsioc-journal.cn

Research into Derived Scaffolds for Potential Antiparasitic, Antiviral, Antibacterial, and Antifungal Activity

Derivatives of this compound have been investigated for a broad spectrum of antimicrobial activities. The inherent reactivity of the pyridine scaffold allows for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. researchgate.net

In the realm of antiparasitic research, compounds derived from similar quinone structures have demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com For instance, certain phenylaminonaphthoquinones have shown potent antiplasmodial effects. mdpi.com While direct studies on this compound derivatives are less common, the broader class of quinoline (B57606) and pyridine-based compounds has shown promise. mdpi.comnih.gov

Regarding antiviral and antibacterial activity, pyrimidine (B1678525) derivatives have a well-documented history of biological activity. researchgate.net However, in a specific study, quinazoline (B50416) thioether derivatives bearing a 1,2,4-triazolo[4,3-a]pyridine moiety, synthesized from a related precursor, exhibited lower in vitro antibacterial activity against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri compared to their antifungal effects. researchgate.net Conversely, other studies have shown that some synthesized compounds possess better antibacterial activity against R. solanacearum and Xoo at higher concentrations. researchgate.net

The antifungal potential of these derivatives appears more pronounced. Several studies have reported that compounds derived from related chloro-pyridine carboxylic acids exhibit moderate to good in vitro antifungal activities against a range of plant pathogens, including Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani. researchgate.netmdpi.com Notably, some of these compounds displayed efficacy comparable to the commercial fungicide hymexazol. researchgate.net The exploration of s-triazine derivatives has also yielded compounds with antifungal potency comparable to fluconazole (B54011) against Candida species. mdpi.com Further research has identified 3-indolyl-3-hydroxy oxindole (B195798) derivatives with excellent antifungal activity against various plant pathogenic fungi. mdpi.com

Table of Antimicrobial Activity Research
ActivityDerivative ClassTarget OrganismsKey Findings
AntiparasiticPhenylaminonaphthoquinonesPlasmodium falciparumSome compounds showed potent antiplasmodial activity. mdpi.com
AntibacterialQuinazoline thioether derivativesXanthomonas speciesLower activity compared to antifungal effects in one study. researchgate.net
AntifungalQuinazoline thioether derivativesBotrytis cinerea, Phomopsis sp., Rhizoctonia solaniModerate to good activity, with some compounds comparable to hymexazol. researchgate.netmdpi.com
Antifungals-Triazine derivativesCandida speciesSome compounds showed potency comparable to fluconazole. mdpi.com
Antifungal3-Indolyl-3-hydroxy oxindole derivativesPlant pathogenic fungiExcellent antifungal activity observed. mdpi.com

Design of Compounds with Reported Anti-inflammatory and Analgesic Properties in Research

The chemical framework of this compound is related to broader classes of compounds, such as arylpropionic acid derivatives, which are known for their anti-inflammatory and analgesic properties. ijpsr.com While direct research on the anti-inflammatory and analgesic effects of this compound itself is not extensively documented, the synthesis of derivatives with these potential applications has been an area of interest. researchgate.netnih.gov

The presence of a carboxylic acid group is often considered important for the pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.com Research on related structures, such as [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, has led to the preparation of amide derivatives that were tested for in vivo analgesic and anti-inflammatory activity. nih.gov In these studies, some of the synthesized compounds were found to have analgesic activity equipotent to aspirin (B1665792) and anti-inflammatory activity comparable to indomethacin. nih.gov

These findings suggest that the picolinic acid scaffold, including chlorinated derivatives, can serve as a template for designing novel compounds with potential therapeutic applications in managing inflammation and pain. ijpsr.comnih.gov

Table of Anti-inflammatory and Analgesic Research
Derivative ClassActivity AssaysKey Findings
Amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acidp-Benzoquinone-induced writhing test (analgesic), Carrageenan-induced hind paw edema (anti-inflammatory)Some compounds showed analgesic activity comparable to aspirin and anti-inflammatory activity comparable to indomethacin. nih.gov

Synthesis of Herbicidal and Fungicidal Research Leads

This compound and its structural analogs are significant in the development of new agrochemicals, particularly herbicides and fungicides. evitachem.com Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. mdpi.com

Recent research has focused on designing novel picolinic acid compounds with enhanced herbicidal activity. For example, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for their inhibitory activity against the root growth of Arabidopsis thaliana. mdpi.com One compound, V-7, was found to be 45 times more potent than the commercial herbicide halauxifen-methyl. mdpi.com Further studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds also revealed superior inhibitory effects compared to picloram (B1677784), with some compounds even outperforming the newer herbicide florpyrauxifen. mdpi.com These compounds have shown good post-emergence herbicidal activity against broadleaf weeds. mdpi.comnih.gov The mode of action of some of these new picolinic acids appears to involve the promotion of ethylene (B1197577) release and abscisic acid (ABA) production, leading to rapid plant death. nih.gov

In the area of fungicides, derivatives of this compound have also been explored. researchgate.net For instance, some synthesized quinazoline derivatives containing a 1,2,4-triazole (B32235) Schiff-base unit exhibited moderate to good in vitro antifungal activities against various plant pathogens like Botrytis cinerea and Rhizoctonia solani. researchgate.netsioc-journal.cn Certain compounds showed EC50 values against Rhizoctonia solani that were comparable to the commercial fungicide hymexazol. researchgate.net These findings highlight the potential of this compound as a versatile scaffold for generating new lead compounds in the agrochemical industry. agriculturejournals.cznih.govnih.govnih.gov

Table of Herbicidal and Fungicidal Research
ApplicationDerivative ClassTargetKey Findings
Herbicidal4-Amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsArabidopsis thaliana root growth, broadleaf weedsCompound V-7 was 45 times more potent than halauxifen-methyl. mdpi.com Some compounds showed better post-emergence activity than picloram. mdpi.com
Herbicidal4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsArabidopsis thaliana root growth, broadleaf weedsSuperior inhibitory effects compared to picloram and florpyrauxifen. mdpi.com
FungicidalQuinazoline derivatives with 1,2,4-triazole Schiff-base unitBotrytis cinerea, Rhizoctonia solaniModerate to good activity, with some compounds comparable to hymexazol. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Chloro-3-cyanopicolinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of picolinic acid derivatives. Key steps include:
  • Chlorination : Electrophilic substitution at the 6-position using chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C).
  • Cyano Group Introduction : Nucleophilic cyanation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or substitution reactions with KCN/CuCN.
  • Optimization : Use Design of Experiments (DoE) to vary parameters (catalyst loading, solvent polarity, reaction time) and monitor yield/purity via HPLC or LC-MS .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • X-ray Crystallography : Refine data using SHELXL (e.g., twin refinement for disordered crystals; check R-factor convergence) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify substituent positions (e.g., cyano group at δ ~110–120 ppm in ¹³C).
  • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns.
  • Elemental Analysis for C, H, N composition validation .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of chloro and cyano substituents on the reactivity of this compound?

  • Methodological Answer :
  • Computational Studies :
    Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) .
  • Experimental Probes :
  • Kinetic Studies : Monitor reaction rates (e.g., hydrolysis under basic conditions) via UV-Vis spectroscopy.
  • Hammett Analysis : Compare substituent effects using σₚ constants to correlate electronic contributions with reactivity trends .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound?

  • Methodological Answer :
  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals and improve R₁/wR₂ metrics .
  • Disorder Handling :
  • Apply PART/SUMP restraints for disordered atoms (e.g., solvent molecules).
  • Validate thermal parameters (ADPs) with PLATON’s SQUEEZE for solvent-accessible voids .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs (e.g., varying substituents at 3- or 6-positions) and screen against enzyme targets (e.g., kinases) via fluorescence polarization assays.
  • Prodrug Design :
  • Esterify the carboxylic acid group to improve bioavailability; monitor hydrolysis kinetics in simulated physiological buffers .

Methodological and Experimental Design Questions

Q. What considerations are critical when designing stability studies for this compound under varying pH conditions?

  • Methodological Answer :
  • pH-Rate Profiling :
  • Prepare buffered solutions (pH 1–13) and incubate samples at 37°C.
  • Quantify degradation via UPLC-MS at intervals (0, 24, 48 hrs).
  • Degradation Pathway Analysis :
  • Identify byproducts using HR-MS/MS and propose mechanisms (e.g., nucleophilic attack on cyano group in acidic conditions) .

Q. How should researchers address low reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Process Analytical Technology (PAT) :
  • Implement in-situ FTIR to monitor intermediate formation (e.g., chlorination completion).
  • Statistical Control :
  • Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting yield .

Data Analysis and Reporting

Q. What are best practices for presenting crystallographic data of this compound in publications?

  • Methodological Answer :
  • CIF Validation :
  • Check for ADPs, bond-length outliers, and R-int using checkCIF/PLATON.
  • Deposition :
  • Submit to Cambridge Structural Database (CSD) with detailed refinement tables (e.g., SHELXL occupancy parameters) .

Q. How can researchers statistically validate the significance of SAR data for this compound analogs?

  • Methodological Answer :
  • Dose-Response Analysis :
  • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Hypothesis Testing :
  • Apply ANOVA with post-hoc Tukey tests to compare potency across analogs; report p-values and confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.